3-Pyridinealdehyde-NAD
Overview
Description
3-Pyridinealdehyde-NAD is an analogue of NAD (Nicotinamide Adenine Dinucleotide) that may be used to study the structure and function of NAD binding enzymes such as glyceraldehyde 3-phosphate dehydrogenase, NAD malic enzymes, lactate dehydrogenase, and saccharopine dehydrogenase from S. cerevisiae .
Synthesis Analysis
The synthesis of 3-Pyridinealdehyde-NAD involves complex chemical reactions. It has been used to study the structure and function of NAD binding enzymes . More detailed information about its synthesis might be found in specialized chemical literature .Molecular Structure Analysis
The molecular structure of 3-Pyridinealdehyde-NAD is complex and involves several atoms. The exact structure can be determined using various techniques such as NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis
3-Pyridinealdehyde-NAD participates in various chemical reactions, particularly as an analogue of NAD. It is used to study the structure and function of NAD binding enzymes . More detailed information about its chemical reactions can be found in specialized chemical literature .Scientific Research Applications
Photoenzymatic Synthesis with Artificial Electron Carriers
- Research demonstrates that NAD analogues, such as 3-pyridinealdehyde adenine dinucleotide, can be used as efficient artificial electron carriers in photoenzymatic synthesis under visible light. These analogues, particularly those with a 3-substituted pyridine ring, exhibit enhanced photochemical reduction efficiency compared to natural NAD, while their reduced products maintain coenzyme activity comparable to natural NAD (Sahng-Ha Lee et al., 2012).
NAD Biosynthesis Pathways and Enzymatic Mechanisms
- The role of pyridine dinucleotides like NAD in various cellular processes, such as energy transduction, metabolism, and regulation of fundamental cellular processes, is highlighted. These compounds, including 3-pyridinealdehyde-NAD, are integral to the biosynthesis pathways and enzyme mechanisms in living cells (Xuejun C. Zhang et al., 2003).
Enzyme Interaction and Complex Formation
- Studies on glyceraldehyde 3-phosphate dehydrogenase have shown that this enzyme forms a complex with 3-pyridinealdehyde-NAD. This interaction suggests a unique binding mechanism where the aldehyde group of 3-pyridinealdehyde-NAD forms a specific linkage with the enzyme, influencing its activity and providing insights into the substrate binding for dehydrogenase reactions (E. Hill et al., 1975).
Biocatalysis with NAD+ Regeneration
- The use of 3-pyridinealdehyde-NAD in biocatalytic processes is investigated, especially in the context of NAD+ regeneration. This application is crucial in reactions where the oxidized form of the cofactor is used, such as in the production of chiral chemicals. The study explores the efficiency of such processes when NAD+ regeneration enzymes are coexpressed with NAD+-dependent enzymes (Zijun Xiao et al., 2010).
Signalling Functions and Cellular Processes
- NAD and its analogues like 3-pyridinealdehyde-NAD play a significant role in signalling pathways that control fundamental cellular processes. Their involvement extends beyond metabolic pathways, influencing protein modification, gene silencing regulation, and intracellular calcium signaling (F. Berger et al., 2004).
NAD Turnover in Human Cells
- Research on human cell lines has highlighted the significance of NAD turnover, wherein NAD is consumed in certain metabolic reactions. This includes the formation of unique polymers like poly ADPR, illustrating the dynamic role of NAD and its analogues in cellular metabolism (M. Rechsteiner et al., 1976).
Synthetic Nicotinamide Cofactor Analogues in Redox Chemistry
- Synthetic analogues of NAD, such as 3-pyridinealdehyde-NAD, have resurfaced as valuable tools in redox chemistry. These analogues are being explored for their roles in enzymatic and nonenzymatic redox reactions, providing insights into new methods of hydride transfer and reaction mechanisms (C. E. Paul et al., 2014).
Cooperativity and Membrane Interaction
- Studies on the interaction of enzymes like glyceraldehyde 3-phosphate dehydrogenase with cellular membranes reveal that pyridine nucleotide coenzymes, including 3-pyridinealdehyde-NAD, influence enzyme binding and activity. This research sheds light on the regulatory role of such interactions in physiological processes (C. McDaniel et al., 1975).
Chemical Mechanisms in Enzymatic Reactions
- The chemical mechanisms facilitated by NAD analogues in enzymatic reactions have been explored. For instance, a mutated aldehyde dehydrogenase catalyzes a unique reaction mechanism when interacting with compounds like 3-pyridinealdehyde-NAD, demonstrating the enzyme's versatility and the potential for alternative biochemical pathways (C. Corbier et al., 1992).
Mitochondrial Relevance in NAD+ Metabolism
- The role of mitochondria in NAD+ metabolism, including interactions with analogues like 3-pyridinealdehyde-NAD, is vital in energy metabolism and cellular signaling. This research emphasizes the importance of mitochondria in managing pyridine nucleotide levels and their functional implications in physiology and pathology (Fabio Di Lisa et al., 2001).
Pyridine Nucleotide Regeneration Developments
- Recent advancements in the regeneration of NAD(P)-dependent oxidoreductases, crucial for the synthesis of chiral compounds, have significant implications for the use of NAD analogues like 3-pyridinealdehyde-NAD. These developments include new enzymatic systems and methodologies for in situ cofactor regeneration, enhancing the efficiency and applicability of these reactions (W. A. van der Donk et al., 2003).
Safety And Hazards
Safety data for 3-Pyridinealdehyde-NAD indicates that it may cause skin irritation and respiratory irritation. Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves .
Future Directions
properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-formylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O14P2/c22-18-13-19(24-8-23-18)27(9-25-13)21-17(32)15(30)12(40-21)7-38-43(35,36)41-42(33,34)37-6-11-14(29)16(31)20(39-11)26-3-1-2-10(4-26)5-28/h1-5,8-9,11-12,14-17,20-21,29-32H,6-7H2,(H3-,22,23,24,33,34,35,36)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBYQPGZRAWXKJ-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N6O14P2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinealdehyde-NAD | |
CAS RN |
86-07-7 | |
Record name | 3-Pyridinealdehyde-NAD | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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